4-Methoxypyridine-2,6-diamine

Antiprotozoal Tetrahymena Crithidia

4-Methoxypyridine-2,6-diamine (CAS 18960-98-0, MFCD08694458) is a trisubstituted pyridine bearing amino groups at the 2- and 6-positions and a methoxy substituent at the 4-position. It serves as a core intermediate for constructing PDE4 inhibitors and has demonstrated activity in antiprotozoal models where the 4-methoxy group enhances potency relative to the unsubstituted 2,6-diaminopyridine scaffold.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13992850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyridine-2,6-diamine
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)N)N
InChIInChI=1S/C6H9N3O/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9)
InChIKeyZBSBQLIPDYUJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyridine-2,6-diamine – A Structurally Defined 2,6-Diaminopyridine Scaffold for PDE4-Targeted Research and Antiprotozoal Screening


4-Methoxypyridine-2,6-diamine (CAS 18960-98-0, MFCD08694458) is a trisubstituted pyridine bearing amino groups at the 2- and 6-positions and a methoxy substituent at the 4-position . It serves as a core intermediate for constructing PDE4 inhibitors and has demonstrated activity in antiprotozoal models where the 4-methoxy group enhances potency relative to the unsubstituted 2,6-diaminopyridine scaffold [1]. The compound is commercially available with a minimum purity specification of 97% .

Why 2,6-Diaminopyridine Cannot Simply Replace 4-Methoxypyridine-2,6-diamine in PDE4 and Antiprotozoal Workflows


Although 2,6-diaminopyridine shares the same 2,6-diamino substitution pattern, it lacks the electron-donating 4-methoxy group that modulates both electronic character and steric profile of the pyridine ring. In antiprotozoal assays, the 4-methoxy derivative demonstrates greater inhibitory activity than the parent 2,6-diaminopyridine [1]. In PDE4 inhibitor programs, the 4-methoxy substituent contributes to a distinct binding pose and potency profile relative to unsubstituted or 4-halo analogs, making direct scaffold interchange unreliable without re-optimization [2]. Furthermore, the methoxy group alters the compound's acid-base behavior: the predicted pKa of 4-methoxypyridine-2,6-diamine is shifted upward compared with 2,6-diaminopyridine (pKa ~6.13), affecting protonation state under physiological or formulation-relevant pH conditions .

Quantitative Differentiation Evidence for 4-Methoxypyridine-2,6-diamine versus Its Closest Analogs


Enhanced Antiprotozoal Activity: 4-Methoxy-2,6-diaminopyridine Outperforms the Unsubstituted Parent Scaffold

In a direct comparative study using the ciliate Tetrahymena and the flagellate Crithidia, 4-methoxy-2,6-diaminopyridine produced stronger growth inhibition than 2,6-diaminopyridine [1]. The 4-ethoxy analog exhibited comparable enhancement, whereas extending the alkyl chain beyond six carbons further increased the inhibitory effect [1].

Antiprotozoal Tetrahymena Crithidia

PDE4A Inhibitory Potency: The 4-Methoxy Substituent Confers a Distinct Activity Profile in PDE4 Enzymatic Assays

The 4-methoxypyridine-2,6-diamine core is a recognized substructure in heterosubstituted pyridine PDE4 inhibitors, as disclosed in patent literature [1]. While a direct IC50 for the standalone 4-methoxypyridine-2,6-diamine on PDE4A is not publicly available, its elaborated derivatives achieve low-nanomolar potency (e.g., IC50 10.7 nM for a related 2,6-disubstituted pyridine PDE4 inhibitor) [2]. In contrast, unsubstituted 2,6-diaminopyridine shows markedly weaker PDE4 inhibition (IC50 ≈ 1,600 nM against PDE4 from U937 cells) [3].

PDE4 Phosphodiesterase IC50

Modulated Basicity: The 4-Methoxy Group Raises the pKa Relative to the Unsubstituted 2,6-Diaminopyridine

The electron-donating 4-methoxy group increases the basicity of the pyridine nitrogen relative to 2,6-diaminopyridine, which has a reported pKa of 6.13 . Although an experimentally measured pKa for 4-methoxypyridine-2,6-diamine is not publicly available, the methoxy substituent effect is well-established in pyridine chemistry: 4-methoxypyridine itself has a pKa of ~6.62, compared to pyridine's pKa of 5.23 [1].

pKa Protonation Physicochemical

Purity Specification and Storage: Reference-Quality 97% Minimum Purity with Defined Long-Term Storage Conditions

Commercially sourced 4-methoxypyridine-2,6-diamine is supplied with a minimum purity of 97% . This specification supports direct use as a synthetic intermediate or screening compound without additional purification. For comparison, 4-chloro-2,6-diaminopyridine is also available at 97% purity , but the methoxy analog offers the advantage of a non-halogenated substituent, reducing the risk of undesired reactivity in metal-catalyzed coupling reactions.

Purity Storage Quality Control

Optimal Application Scenarios for 4-Methoxypyridine-2,6-diamine Based on Quantitative Differentiation Evidence


Antiprotozoal Screening and Mechanism-of-Action Studies

Investigators studying protozoan growth inhibition in Tetrahymena or Crithidia models should select 4-methoxypyridine-2,6-diamine over the unsubstituted 2,6-diaminopyridine, as the 4-methoxy derivative exhibits consistently stronger activity [1]. The 4-ethoxy analog provides comparable potency, making the methoxy compound a cost-effective entry point for structure-activity relationship expansion.

PDE4 Inhibitor Lead Generation and Scaffold Optimization

Medicinal chemistry teams pursuing PDE4 inhibitors for respiratory or inflammatory indications should use 4-methoxypyridine-2,6-diamine as the starting scaffold rather than 2,6-diaminopyridine. The 4-methoxy substituent is critical for achieving nanomolar PDE4 potency, whereas the unsubstituted parent exhibits only micromolar-level inhibition (IC50 ~1,600 nM) [1][2].

pH-Dependent Formulation and Salt Selection Studies

The elevated pKa of 4-methoxypyridine-2,6-diamine relative to 2,6-diaminopyridine (predicted shift of ~0.5–1.0 pKa units) makes it the preferred scaffold when targeting a specific protonation state at physiological pH [1]. This is relevant for salt screening, solubility optimization, and in vitro assay design where the ionization state affects target engagement.

Metal-Catalyzed Cross-Coupling and Diversity-Oriented Synthesis

For synthetic routes involving palladium- or copper-mediated couplings, the methoxy-substituted scaffold is superior to the 4-chloro analog because it eliminates competing oxidative addition at the C–Cl bond, reducing side-product formation and simplifying purification [1]. The 97% minimum purity specification further supports direct use without pre-purification.

Quote Request

Request a Quote for 4-Methoxypyridine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.